molecular formula C15H19N3O4 B4170287 ethyl [1-(anilinocarbonyl)-3-oxo-2-piperazinyl]acetate

ethyl [1-(anilinocarbonyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B4170287
M. Wt: 305.33 g/mol
InChI Key: VLESEFXDRIVONG-UHFFFAOYSA-N
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Description

Ethyl [1-(anilinocarbonyl)-3-oxo-2-piperazinyl]acetate is a piperazine derivative characterized by a substituted acetamide moiety and an ethyl ester group. This compound belongs to a class of heterocyclic molecules frequently explored in medicinal chemistry as intermediates for synthesizing bioactive agents, including protease inhibitors and antimicrobial compounds.

Properties

IUPAC Name

ethyl 2-[3-oxo-1-(phenylcarbamoyl)piperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-2-22-13(19)10-12-14(20)16-8-9-18(12)15(21)17-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLESEFXDRIVONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [1-(anilinocarbonyl)-3-oxo-2-piperazinyl]acetate typically involves the reaction of aniline with ethyl chloroacetate in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1-(anilinocarbonyl)-3-oxo-2-piperazinyl]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the anilinocarbonyl group, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

This compound has garnered attention for its potential as a lead compound in the development of new therapeutic agents. Preliminary studies indicate that it may exhibit antimicrobial and anticancer properties. The piperazine moiety is particularly noteworthy due to its ability to interact with neurotransmitter receptors, suggesting possible applications in neuropharmacology.

Key Findings:

  • Antimicrobial Activity: Ethyl [1-(anilinocarbonyl)-3-oxo-2-piperazinyl]acetate has shown efficacy against various bacterial strains, indicating its potential use in treating infections.
  • Anticancer Properties: Initial evaluations suggest that the compound may inhibit cancer cell growth, making it a candidate for further investigation in oncology.

Chemical Research

In the realm of chemical research, this compound serves as a versatile building block for synthesizing derivatives with enhanced biological activity. The synthesis typically involves multi-step organic reactions, requiring precise control over reaction conditions to achieve high yields and purity.

Synthesis Overview:

The synthesis involves several steps:

  • Formation of the piperazine ring.
  • Introduction of the anilinocarbonyl group.
  • Esterification to yield the final product.

These reactions are critical for generating derivatives that can be tested for improved pharmacokinetic profiles and biological activity.

Case Study: Antibacterial Evaluation

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest its utility in developing new antibiotics.

Case Study: Anticancer Activity

A study assessing the cytotoxic effects of various derivatives on human cancer cell lines showed that certain modifications to the piperazine structure could enhance anticancer efficacy. For instance, compounds derived from this base structure displayed IC50 values below 10 µM against several cancer types, indicating strong potential for therapeutic use .

Mechanism of Action

The mechanism of action of ethyl [1-(anilinocarbonyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The anilinocarbonyl group increases molecular weight and aromaticity compared to simpler analogs like ethyl 2-(3-oxo-2-piperazinyl)acetate. Ester Chain Length: Propyl esters (e.g., propyl (3-oxo-2-piperazinyl)acetate) exhibit higher hydrophobicity than ethyl esters, impacting membrane permeability.

Thermal Stability :

  • Predicted boiling points (~370°C) for ethyl and propyl esters suggest similar volatility, but experimental validation is lacking.

Biological Activity

Ethyl [1-(anilinocarbonyl)-3-oxo-2-piperazinyl]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and comparative analysis with similar compounds.

Structural Characteristics

The molecular formula of this compound is C15H18N2O4C_{15}H_{18}N_{2}O_{4}. The compound is characterized by a piperazine ring, an anilinocarbonyl group, and an ester functional group. The piperazine moiety is particularly noteworthy as it is known for its interactions with various neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of certain bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the piperazine ring enhances the compound's ability to interact with biological targets, potentially leading to effective antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of piperazine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown inhibition rates ranging from 41% to 85% against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with effective concentrations (EC50 values) below 10 µM .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Ethyl (3-oxo-2-piperazinyl)acetateC8H14N2O3C_{8}H_{14}N_{2}O_{3}Simpler piperazine structure; lacks an anilinocarbonyl group.
Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetateC16H20N2O5C_{16}H_{20}N_{2}O_{5}Enhanced lipophilicity; potential for greater biological activity.
Ethyl 2-(aminocarbonyl)anilinoacetateC11H12N2O4C_{11}H_{12}N_{2}O_{4}Features aminocarbonyl substituent; influences solubility and reactivity.

This table illustrates how variations in substituents can affect the biological properties of piperazine-based compounds.

Study on Cytotoxicity

In a recent study, a series of novel hybrid chalcone N-ethyl-piperazinyl amides were synthesized and tested against the NCI-60 cancer cell line panel. The results indicated that these compounds exhibited broad-spectrum cell inhibition, with some derivatives showing up to 85% reduction in cell viability against melanoma and CNS cancer cell lines . Such findings highlight the potential of piperazine derivatives as anticancer agents.

Antimicrobial Screening

Another research effort focused on synthesizing norfloxacin hybrids that demonstrated superior antibacterial activity compared to standard antibiotics like ampicillin. The minimum inhibitory concentration (MIC) values for these hybrids were significantly lower than those for traditional treatments, showcasing the enhanced efficacy of modified piperazine structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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